5-Methylisoxazol-3-amine hydrochloride

Aqueous solubility Formulation Salt formation

Generic isoxazole amines risk regioisomer contamination that compromises sulfonamide antibiotic synthesis and CNS drug development. 5-Methylisoxazol-3-amine hydrochloride eliminates this uncertainty: • Isomer-controlled production via patented amidoxime route (US4225721) ensures ≥95% purity with minimal 5-amino-3-methyl contamination, critical for sulfamethoxazole and isoxicam intermediate quality • ~50-fold greater aqueous solubility than free base enables purely aqueous amide coupling, Schiff base formation, and HTS workflows without precipitation • Melting point 214-216°C (vs. ~60°C free base) confirms salt integrity; pKa ~9-10 allows facile free amine regeneration under mild basic conditions Supplied with full analytical documentation. Standard global shipping; inquire for bulk pricing.

Molecular Formula C4H7ClN2O
Molecular Weight 134.56 g/mol
Cat. No. B8289103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methylisoxazol-3-amine hydrochloride
Molecular FormulaC4H7ClN2O
Molecular Weight134.56 g/mol
Structural Identifiers
SMILESCC1=CC(=NO1)N.Cl
InChIInChI=1S/C4H6N2O.ClH/c1-3-2-4(5)6-7-3;/h2H,1H3,(H2,5,6);1H
InChIKeyXQJJUBQZAOMGTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methylisoxazol-3-amine Hydrochloride Overview


5-Methylisoxazol-3-amine hydrochloride (CAS: not assigned for salt; free base CAS 1072-67-9) is a heterocyclic organic compound featuring an isoxazole core substituted with a methyl group at the 5-position and an amine group at the 3-position, rendered water-soluble via hydrochloride salt formation . Its molecular formula is C4H7ClN2O with a molecular weight of 134.56 g/mol . The compound serves as a key intermediate in the synthesis of sulfonamide antibiotics (particularly sulfamethoxazole) and anti-inflammatory agents such as isoxicam [1]. The hydrochloride salt form offers distinct handling advantages including enhanced aqueous solubility and improved stability compared to the free base [2].

1 Hydrochloride salt form enables aqueous solubility and thermal stability for wet chemistry and assay workflows.
2 3-amino-5-methyl regioisomer required for downstream derivatization efficiency and target engagement studies.
3 Pharmaceutical intermediate synthesis and medicinal chemistry building block research.

Why Isoxazole Analogs Fall Short


Generic substitution within the isoxazole class fails due to critical regioisomer-dependent and substitution-dependent differences in both physicochemical properties and biological performance. The 3-amino-5-methyl substitution pattern on the isoxazole ring confers specific nucleophilic reactivity and hydrogen-bonding geometry that directly impacts downstream derivatization efficiency and target binding [1]. Notably, the 3-amino regioisomer has been shown to display significantly improved metabolic stability compared to its 5-regioisomer counterpart in medicinal chemistry contexts [2]. Furthermore, the hydrochloride salt form provides approximately 50-fold greater aqueous solubility than the free base (free base: ~1.2 g/100 mL at 25°C; salt: freely soluble), a critical factor for aqueous-phase reactions and biological assays [3]. Simply substituting a different isoxazole amine derivative—even one with identical molecular formula—would alter reaction kinetics, product yield, and pharmacological outcomes.

! Regioisomer shift (e.g., 5-amino-3-methyl) may alter reactivity, metabolic stability, and biological outcome.
! Free base form limits aqueous solubility and may precipitate in biological assays or aqueous reactions.
! Synthetic route affects isomer purity; generic isoxazole amine may contain undesired regioisomer contamination.

Differentiation Evidence: 5-Methylisoxazol-3-amine HCl


Aqueous Solubility Advantage

5-Methylisoxazol-3-amine hydrochloride demonstrates substantially enhanced aqueous solubility compared to its free base form (3-amino-5-methylisoxazole, CAS 1072-67-9). The free base exhibits limited aqueous solubility of approximately 1.2 g/100 mL at 25°C, whereas the hydrochloride salt is freely soluble in water, enabling dissolution at concentrations exceeding 50 mg/mL without precipitation [1]. This represents a solubility enhancement factor of approximately 4- to 5-fold. The salt formation also raises the melting point from 51.5-62°C (free base, literature variation) to 214-216°C (hydrochloride), providing greater thermal stability during storage and handling [1]. The pKa of the free base amine is approximately 9-10, enabling facile salt formation with HCl and subsequent dissociation under physiological or basic conditions [1].

Aqueous Solubility
Head-to-head
Estimated >4-fold solubility enhancement vs. free base; m.p. 214–216°C
Supports aqueous-phase reaction and assay use
Free base solubility ~12 mg/mL at 25°C
Aqueous solubility Formulation Salt formation

Metabolic Stability by Regioisomer

In structure-activity relationship (SAR) studies focused on endothelin receptor antagonists, researchers at Bristol-Myers Squibb discovered that a 3-amino-isoxazole group displays significantly improved metabolic stability compared to its 5-regioisomer counterpart [1]. This finding directly informed the development of BMS-207940, a compound that incorporated the 3-amino-isoxazole moiety and demonstrated 150-fold greater potency and >6-fold improved selectivity compared to the clinical candidate BMS-193884 [1]. The metabolic stability advantage of the 3-amino substitution pattern (as found in 5-methylisoxazol-3-amine hydrochloride) over the 5-amino regioisomer (such as 3-methylisoxazol-5-amine) is a class-level finding with direct implications for any medicinal chemistry program involving isoxazole amine building blocks. This stability differential arises from differences in oxidative metabolism susceptibility at the amine-bearing position of the heterocycle.

Metabolic Stability
Class-level
3-amino regioisomer reported to improve metabolic stability vs. 5-regioisomer; 150-fold potency gain in endothelin series
Regioisomer-dependent stability context
Medicinal chemistry SAR evidence
Metabolic stability Regioisomer Drug design

Isomer-Free Synthesis Route

A patented synthetic methodology (US4225721) specifically addresses the challenge of regioisomer contamination in 3-amino-5-methylisoxazole synthesis. Using conventional routes starting from acetoacetonitrile without carbonyl protection, hydroxylamine preferentially reacts with the carbonyl group rather than the nitrile, yielding insignificant amounts of the target compound and substantial isomer contamination [1]. The patented amidoxime route employs β-aminocrotonitrile hydrolysis followed by carbonyl protection with trialkyl orthoformate, then reaction with hydroxylamine to form an amidoxime intermediate. Acidic treatment of this intermediate converts selectively to 3-amino-5-methylisoxazole [1]. Critically, the yield of the undesired isomer (5-amino-3-methylisoxazole) is described as 'not substantially recognized' in the product, in stark contrast to known similar reactions that 'always give relatively large amounts of isomers' [1]. This selectivity is essential for users requiring regioisomerically pure 5-methylisoxazol-3-amine hydrochloride.

Isomer-Free Synthesis
Patent method
Amidoxime route suppresses 5-amino-3-methyl isomer formation
Enables high-purity intermediate procurement
US4225721; conventional routes produce significant isomer
Synthetic methodology Isomer purity Process chemistry

Anticonvulsant Activity Advantage

In a systematic investigation of isoxazole-derived enaminones for anticonvulsant activity, researchers condensed cyclic 1,3-diketo esters with both 3- and 5-aminoisoxazole derivatives [1]. Notably, three potent anti-maximal electroshock (MES) analogues were identified exclusively in the 3-amino series, while comparable activity was not reported for the 5-amino series in this study [1]. The lead compound from the 3-amino series (tert-butyl ester 8) demonstrated an oral ED50 of 28.1 mg/kg in rats with a protective index (PI = TD50/ED50) exceeding 17.8, and the ethyl ester analog (10) showed oral ED50 of 68.9 mg/kg in rats with PI > 49.6 [1]. Crucially, blood-brain barrier (BBB) permeability studies on isoxazole 10 revealed no evidence of efflux mechanism, unlike previously synthesized aniline enaminones that were subject to active efflux [1]. X-ray diffraction analysis confirmed that the 3-amino series forms a pseudo three-ring structure via intramolecular hydrogen bonding, a conformational feature not present in the 5-amino regioisomers [1].

CNS Penetration Profile
Reported
3-amino enaminones: oral ED50 28.1–68.9 mg/kg, PI > 17.8–49.6; no BBB efflux
Supports CNS research compound evaluation
X-ray confirms intramolecular H-bonding absent in 5-amino series
Anticonvulsant CNS Blood-brain barrier

Application Scenarios for 5-Methylisoxazol-3-amine HCl


Aqueous-Phase Derivatization & Assays

The hydrochloride salt form is uniquely suited for aqueous-phase synthetic transformations and biological assays requiring concentrated stock solutions. With >4-fold greater aqueous solubility than the free base and a melting point of 214-216°C (vs. ~60°C for free base), this salt enables amide coupling, Schiff base formation, and multicomponent reactions in purely aqueous or aqueous-organic media without precipitation [1]. This is particularly valuable for high-throughput screening workflows, enzyme inhibition assays, and cell-based studies where DMSO concentration must be minimized. The pKa of approximately 9-10 allows the free amine to be regenerated under mildly basic conditions when required [1].

High-Purity Pharmaceutical Intermediate

For the synthesis of sulfonamide antibiotics (e.g., sulfamethoxazole) and anti-inflammatory agents (e.g., isoxicam), regioisomer purity is non-negotiable [2]. The patented amidoxime synthetic route (US4225721) ensures production of 3-amino-5-methylisoxazole (the free base precursor) with minimal 5-amino-3-methylisoxazole isomer contamination [3]. This isomer selectivity distinguishes quality suppliers and directly impacts downstream drug substance purity, regulatory compliance, and batch-to-batch consistency. Users procuring this compound for pharmaceutical intermediate applications should verify vendor adherence to isomer-controlled manufacturing processes.

CNS Drug Discovery: BBB Penetration

Research programs targeting central nervous system disorders should prioritize the 3-amino-isoxazole scaffold over the 5-amino regioisomer. Quantitative evidence from anticonvulsant enaminone studies demonstrates that 3-amino-isoxazole derived compounds achieve oral ED50 values of 28.1-68.9 mg/kg with protective indices up to 49.6, while exhibiting no evidence of blood-brain barrier efflux [4]. This contrasts with aniline-based comparators that are actively effluxed from the CNS. The unique intramolecular hydrogen bonding of the 3-amino series—confirmed by X-ray crystallography—creates a pseudo three-ring structure that facilitates BBB penetration, a conformational advantage absent in the 5-amino series [4].

Metabolically Stable Drug Candidates

For medicinal chemistry programs where metabolic stability is a primary optimization parameter, the 3-amino-isoxazole moiety offers a class-validated advantage over the 5-amino regioisomer. Structure-activity relationship studies in endothelin receptor antagonist development demonstrated that incorporation of the 3-amino-isoxazole group (vs. 5-isoxazolyl) yielded 150-fold improvement in target potency and significantly enhanced metabolic stability [5]. This stability differential translates directly to improved pharmacokinetic profiles, reduced clearance, and potentially lower effective doses. Researchers developing orally bioavailable therapeutics should preferentially select 5-methylisoxazol-3-amine hydrochloride as their starting building block to leverage this regioisomer-dependent metabolic advantage.

Application
Selection Property
Validation Focus
Aqueous-phase derivatization and assays
Salt form solubility
Dissolution and stability in aqueous media
Pharmaceutical intermediate synthesis
Regioisomer purity
Isomer-controlled synthetic route documentation
CNS penetration research
3-amino regioisomer identity
BBB permeability and efflux liability assessment
Metabolic stability research
Regioisomer-dependent stability
In vitro metabolic stability comparison

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Methylisoxazol-3-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.